Diethyl 2-((diphenylmethylene)amino)malonate
Overview
Description
Diethyl 2-((diphenylmethylene)amino)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diphenylmethylene group attached to the amino group of diethyl malonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((diphenylmethylene)amino)malonate typically involves the condensation of diethyl malonate with benzophenone imine. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate intermediate. The enolate then reacts with benzophenone imine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((diphenylmethylene)amino)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diphenylmethylene group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cycloaddition Catalysts: Transition metal catalysts such as palladium or nickel.
Major Products Formed
Substitution Products: Various substituted malonates.
Oxidation Products: Corresponding oxides.
Reduction Products: Amines.
Cycloaddition Products: Cyclic compounds.
Scientific Research Applications
Diethyl 2-((diphenylmethylene)amino)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of diethyl 2-((diphenylmethylene)amino)malonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form enolate intermediates, which can undergo further reactions. The diphenylmethylene group can stabilize reaction intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-aminomalonate
- Diethyl (Boc-amino)malonate
- Diethyl acetamidomalonate
- Diethyl oximinomalonate
Uniqueness
Diethyl 2-((diphenylmethylene)amino)malonate is unique due to the presence of the diphenylmethylene group, which imparts distinct reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis, offering versatility that is not commonly found in other similar compounds .
Properties
IUPAC Name |
diethyl 2-(benzhydrylideneamino)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-19(22)18(20(23)25-4-2)21-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZRCLATJYFGNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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